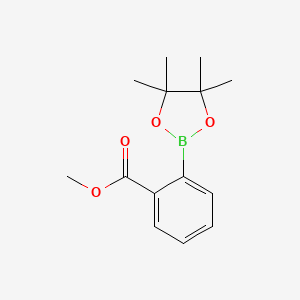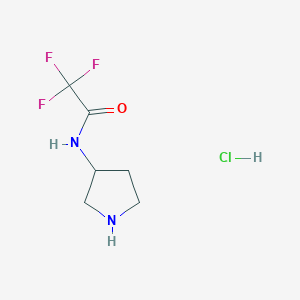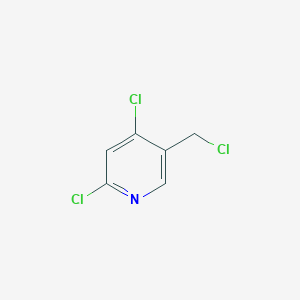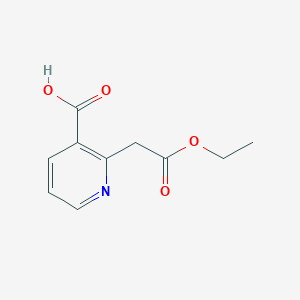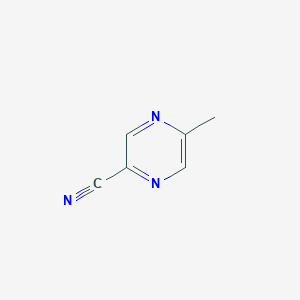
3-(Trifluorometil)tiofeno
Descripción general
Descripción
3-(Trifluoromethyl)thiophene is an organofluorine compound that features a thiophene ring substituted with a trifluoromethyl group at the third position. This compound is of significant interest due to its unique chemical properties, which include high lipophilicity and strong electron-withdrawing effects. These properties make it valuable in various fields such as material science, pharmaceuticals, and agrochemicals .
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of advanced materials such as organic semiconductors and liquid crystals.
Mecanismo De Acción
Target of Action
The primary targets of 3-(Trifluoromethyl)thiophene are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
3-(Trifluoromethyl)thiophene interacts with its targets, the COX and LOX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, leading to an overall reduction in inflammation .
Biochemical Pathways
The action of 3-(Trifluoromethyl)thiophene affects the arachidonic acid pathway, which is responsible for the production of pro-inflammatory mediators . By inhibiting the COX and LOX enzymes, 3-(Trifluoromethyl)thiophene disrupts this pathway, reducing the production of these mediators and thereby alleviating inflammation .
Result of Action
The molecular and cellular effects of 3-(Trifluoromethyl)thiophene’s action include a reduction in the production of pro-inflammatory mediators due to the inhibition of COX and LOX enzymes . This leads to a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the trifluoromethylthiolation of thiophene derivatives using electrophilic reagents such as the Billard reagent (PhNHSCF3) or its modified version (p-ClPhNHSCF3). This reaction typically occurs under mild conditions and can be followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)thiophene often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride are employed for reduction reactions.
Substitution: Various electrophilic reagents, including halogens and organometallic compounds, are used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Resulting from reduction.
Substituted Thiophenes: Produced via substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorothiophene: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
3-Bromothiophene: Contains a bromine atom at the third position.
3-Methylthiophene: Features a methyl group at the third position.
Uniqueness
3-(Trifluoromethyl)thiophene is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as high lipophilicity and strong electron-withdrawing effects. These properties differentiate it from other thiophene derivatives and make it particularly valuable in applications requiring these specific characteristics .
Propiedades
IUPAC Name |
3-(trifluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3S/c6-5(7,8)4-1-2-9-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORHGUPIEQAJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377739 | |
| Record name | 3-(trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86093-77-8 | |
| Record name | 3-(Trifluoromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86093-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86093-77-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


